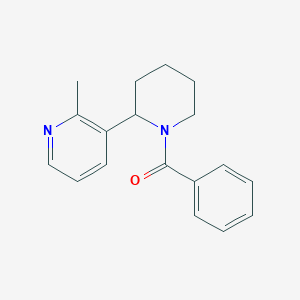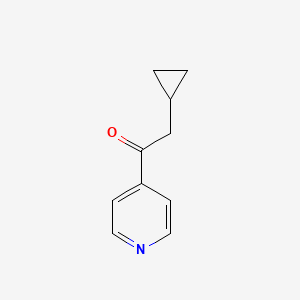
4-(4-(tert-Butyl)-6-hydroxypyrimidin-2-yl)piperazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(tert-Butyl)-6-hydroxypyrimidin-2-yl)piperazin-2-one is a heterocyclic compound that features a piperazine ring fused with a pyrimidine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(tert-Butyl)-6-hydroxypyrimidin-2-yl)piperazin-2-one typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process . Another method involves the aza-Michael addition between diamines and in situ generated sulfonium salts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and the use of continuous flow reactors, can be applied to enhance the efficiency and yield of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-(tert-Butyl)-6-hydroxypyrimidin-2-yl)piperazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alkyl halides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Wissenschaftliche Forschungsanwendungen
4-(4-(tert-Butyl)-6-hydroxypyrimidin-2-yl)piperazin-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(4-(tert-Butyl)-6-hydroxypyrimidin-2-yl)piperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(tert-Butyl)-6-hydroxypyrimidine: Shares the pyrimidine moiety but lacks the piperazine ring.
Piperazin-2-one: Contains the piperazine ring but lacks the pyrimidine moiety.
tert-Butylpyrimidine derivatives: Similar structure with variations in the substituents on the pyrimidine ring.
Uniqueness
4-(4-(tert-Butyl)-6-hydroxypyrimidin-2-yl)piperazin-2-one is unique due to the combination of the piperazine and pyrimidine rings, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H18N4O2 |
|---|---|
Molekulargewicht |
250.30 g/mol |
IUPAC-Name |
4-tert-butyl-2-(3-oxopiperazin-1-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H18N4O2/c1-12(2,3)8-6-9(17)15-11(14-8)16-5-4-13-10(18)7-16/h6H,4-5,7H2,1-3H3,(H,13,18)(H,14,15,17) |
InChI-Schlüssel |
FLHBMFFXFYRXSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=O)NC(=N1)N2CCNC(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-(Ethylsulfonyl)-4-(3-fluorophenyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11799954.png)











